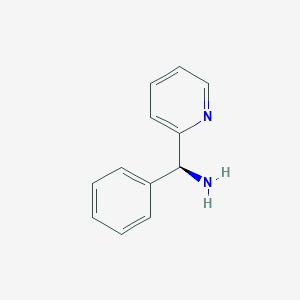
(S)-phenyl(pyridin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-phenyl(pyridin-2-yl)methanamine is a chiral amine compound characterized by the presence of a pyridine ring and a phenyl group attached to a methanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-phenyl(pyridin-2-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromopyridine and benzylamine.
Grignard Reaction: A Grignard reagent is prepared by reacting 2-bromopyridine with magnesium in anhydrous ether. This reagent is then reacted with benzylamine to form the desired product.
Chiral Resolution: The racemic mixture obtained from the Grignard reaction is subjected to chiral resolution using chiral acids or chromatography techniques to isolate the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate a precursor compound.
Enzymatic Resolution: Employing enzymes to selectively convert one enantiomer in a racemic mixture to a different compound, which can then be separated.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-phenyl(pyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
(S)-phenyl(pyridin-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-phenyl(pyridin-2-yl)methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It may modulate biochemical pathways by acting as an agonist or antagonist, thereby affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(2-Pyridyl)phenylmethanamine: The enantiomer of (S)-phenyl(pyridin-2-yl)methanamine, with similar but distinct biological activities.
2-Pyridylmethylamine: Lacks the phenyl group, resulting in different chemical and biological properties.
Phenylmethanamine: Lacks the pyridine ring, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its chiral nature and the presence of both pyridine and phenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C12H12N2 |
|---|---|
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
(S)-phenyl(pyridin-2-yl)methanamine |
InChI |
InChI=1S/C12H12N2/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-9,12H,13H2/t12-/m0/s1 |
Clé InChI |
BAEZXIOBOOEPOS-LBPRGKRZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H](C2=CC=CC=N2)N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


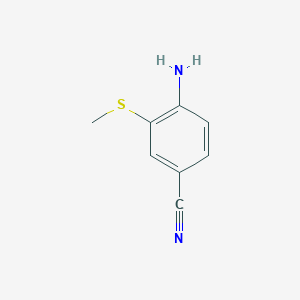
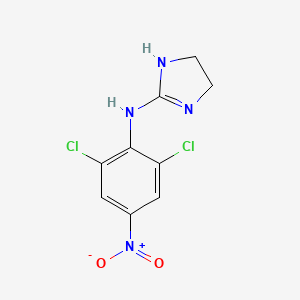

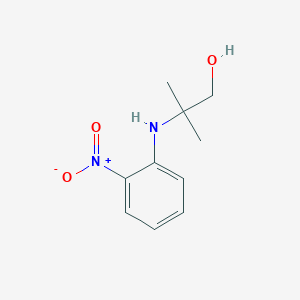
![(+/-) 3-(alpha-Aminoacetyl)-1-azabicyclo[2.2.2]octane](/img/structure/B8540350.png)
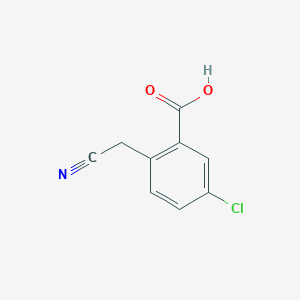
![7,15-Diazadispiro[5.1.5.3]hexadecane-14,16-dione](/img/structure/B8540357.png)
![2-Chloro-1-[(3s)-3-fluoropyrrolidin-1-yl]-1-ethanone](/img/structure/B8540360.png)
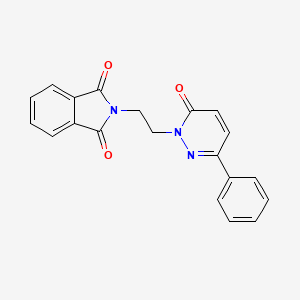
![[(2R,4R)-2-Propyl-1,3-dioxolan-4-yl]methanol](/img/structure/B8540370.png)




